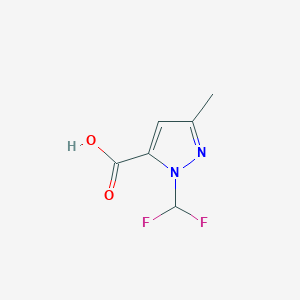

1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C6H6F2N2O2 and a molecular weight of 176.12 . It is a pyrazole derivative with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .

Molecular Structure Analysis

The molecular structure of “1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid” consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions . The InChI key for this compound is RJMWVXOLEQPRON-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Microbial Degradation of Polyfluoroalkyl Chemicals

Researchers have explored the environmental degradation processes of polyfluoroalkyl chemicals, which include compounds related to 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid. These studies focus on understanding the biodegradation mechanisms by which these chemicals break down, identifying microbial pathways that convert them into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs). The investigation into microbial degradation pathways is crucial for assessing the environmental fate and potential remediation strategies for these persistent pollutants (Liu & Avendaño, 2013).

Bioaccumulation Potential of PFCAs

Another significant area of research involves understanding the bioaccumulation and environmental persistence of perfluorinated carboxylates (PFCAs), which are structurally related to 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Studies comparing PFCAs to other persistent organic pollutants highlight the unique challenges in classifying their bioaccumulation potential due to their distinct chemical properties. This research is critical for environmental risk assessments and regulatory decisions regarding the use and disposal of these chemicals (Conder et al., 2008).

Fluorinated Alternatives and Environmental Impact

The transition to fluorinated alternatives, including those related to 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid, is also a key research area. Investigations into the environmental releases, persistence, and human and ecological exposure of these alternatives are essential for understanding their safety and impact. These studies aim to fill the knowledge gaps in risk assessments and recommend data generation for informed environmental management (Wang et al., 2013).

Antimicrobial and Anti-inflammatory Applications

Research into the biological activities of trifluoromethylpyrazoles, which are chemically related to the compound , has shown promising anti-inflammatory and antibacterial properties. These findings suggest potential medicinal applications for such compounds, underscoring the importance of further exploring their biological effects and mechanisms of action for therapeutic use (Kaur, Kumar, & Gupta, 2015).

Synthesis and Biological Applications

The synthesis and biological applications of pyrazole carboxylic acid derivatives, including those related to 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid, are a vibrant field of study. These compounds exhibit a wide range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. Research in this area focuses on developing new synthetic methods and exploring the pharmacological potential of these derivatives (Cetin, 2020).

Propriétés

IUPAC Name |

2-(difluoromethyl)-5-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-3-2-4(5(11)12)10(9-3)6(7)8/h2,6H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMWVXOLEQPRON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2734677.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2734681.png)

![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(methoxyamino)methylene]-4-nitrobenzenecarboxamide](/img/structure/B2734682.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2734689.png)

![1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2734690.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734694.png)